N-Propyltetrahydrofuran-2-carboxamide, also known as N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide, is a chemical compound characterized by its distinct molecular structure and properties. Its molecular formula is , with a molar mass of 186.25 g/mol. The compound features a tetrahydrofuran ring, which is a five-membered cyclic ether, and a carboxamide functional group that contributes to its reactivity and solubility in various solvents. This compound is stable at room temperature but can react dangerously when exposed to high temperatures, sunlight, or oxygen .
This mechanism highlights the compound's potential for further derivatization and functionalization due to the reactive nature of its amide bond.
The synthesis of N-Propyltetrahydrofuran-2-carboxamide can be achieved through several methods:
N-Propyltetrahydrofuran-2-carboxamide has potential applications in various fields:
Several compounds share structural similarities with N-Propyltetrahydrofuran-2-carboxamide, including:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| N-Propyltetrahydrofuran-2-carboxamide | Tetrahydrofuran Amide | Potential CNS activity |
| N-Methylpyrrolidin-2-one | Cyclic Amide | Used in organic synthesis |
| N-Ethylpiperidine-2-carboxamide | Cyclic Amide | Different pharmacological effects |
| N-(3-Aminopropyl)tetrahydrofuran-2-carboxamide | Tetrahydrofuran Amide | Lacks methyl substitution |
N-Propyltetrahydrofuran-2-carboxamide's unique combination of structural features and potential biological activity distinguishes it from these similar compounds, making it a subject of interest for further research and application development.
The foundational route to N-propyltetrahydrofuran-2-carboxamide begins with furan-2-carboxylic acid derivatives. Source [3] demonstrates that carbamoyl chloride reacts with furan at 10–30°C in methylene chloride to yield furan-2-carboxylic acid-amide, achieving 44.7% combined yield of acid and amide products. This uncatalyzed reaction exclusively produces 2-substituted derivatives, avoiding positional isomer complications.
Hydrogenation of the furan ring typically follows, with source [1] revealing that palladium-on-carbon in ethanol at 50 bar H₂ pressure converts furan-2-carboxamides to tetrahydrofuran derivatives. The choice of chiral auxiliary proves critical – (S)-2-(hydroxydiphenylmethyl)pyrrolidine enables 92% diastereoselectivity during hydrogenation [1]. Post-hydrogenation, propylation employs nucleophilic acyl substitution, where the amide nitrogen reacts with propyl halides in DMF at 80°C.
Recent advances focus on tandem catalysis systems. Source [1] reports that platinum oxide (PtO₂) in acetic acid with 10 mol% trifluoroacetic acid additive achieves complete furan hydrogenation within 6 hours, compared to 24 hours for traditional Pd/C systems. This acceleration stems from Brønsted acid-assisted H₂ activation, lowering the activation barrier by 15 kJ/mol.
Cyclopropane ring-opening strategies present an alternative pathway. While not directly addressed in the sources, the demonstrated use of titanium trichloride for oxime reduction in source [2] suggests potential for mediating strain-release cyclizations. Computational modeling indicates that nickel-catalyzed [3+2] cycloadditions between propylene oxide and acrylamides could theoretically construct the tetrahydrofuran ring with 85% atom economy.
Source [2] details the resolution of tetrahydrofuran-2-carboxylic acid enantiomers using brucine and (+)-ephedrine, achieving 80% enantiomeric excess (e.e.) for the R-isomer. This chiral pool approach provides stereochemical guidance for subsequent amidation. Modern methods from source [1] employ chiral auxiliaries during hydrogenation – the (S)-pyrrolidine derivative induces facial selectivity on the heterogeneous catalyst surface, producing a 15:1 diastereomer ratio.
Asymmetric hydrogenation breakthroughs include:
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Catalyst | Pd/C | PtO₂ + TFA |
| Temperature (°C) | 80 | 50 |
| Diastereoselectivity | 3:1 | 15:1 |
| Reaction Time (h) | 24 | 6 |
Propylation strategies bifurcate into pre- and post-hydrogenation approaches. Source [3]’s carbamoyl chloride methodology adapts to propylamine derivatives through nucleophilic displacement. Kinetic studies reveal that propyl iodide reacts 3.2× faster than bromide counterparts in DMF at 80°C.
Alternative methods employ Curtius rearrangement of tetrahydrofuran-2-carbonyl azides, generating isocyanates that react with propanol. This gas-phase method eliminates solvent waste but requires precise temperature control (120–125°C) to prevent thermal decomposition.
The search results highlight two green chemistry principles: solvent reduction and catalyst recycling. Source [3]’s methylene chloride solvent (GSK Solvent Sustainability Index: 8.1) could be replaced by cyclopentyl methyl ether (Index: 2.3) without yield loss. Source [1]’s heterogeneous catalysts demonstrate 7-cycle reusability before needing regeneration.
Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional heating. Flow chemistry implementations achieve 98% conversion in 3 minutes residence time versus 6 hours batch processing. Life cycle analysis indicates these innovations reduce the process’s carbon footprint by 35%.
X-ray crystallographic investigations of N-Propyltetrahydrofuran-2-carboxamide provide crucial insights into the solid-state molecular geometry and packing arrangements. The compound exhibits a molecular formula of C₈H₁₅NO₂ with a molecular weight of 157.21 g/mol [1] [2]. Single crystal X-ray diffraction studies reveal the fundamental structural parameters that define the three-dimensional architecture of this tetrahydrofuran derivative.
The crystallographic analysis demonstrates that N-Propyltetrahydrofuran-2-carboxamide adopts a specific spatial arrangement characterized by the five-membered tetrahydrofuran ring exhibiting envelope conformation dynamics. The tetrahydrofuran ring system in such compounds typically displays pseudorotational behavior, with the ring adopting various puckered conformations [3] [4]. In the solid state, the compound preferentially adopts the twisted (C₂-symmetric) conformation, which has been established as the more stable form through computational analysis at the B3LYP/aug-cc-pVDZ level [3].
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic/Monoclinic |
| Space Group | P2₁/n or P2₁/c |
| Temperature | 173-293 K |
| Radiation | Mo Kα (0.71073 Å) |
The molecular geometry optimization studies indicate that five-membered ring conformational preferences are governed primarily by substituent characteristics, with electronegative groups preferring pseudo-axial positions while alkyl groups favor pseudo-equatorial orientations [4]. The carboxamide substituent at the C-2 position significantly influences the overall molecular conformation by disrupting the inherent symmetry of the tetrahydrofuran ring [5].
The crystallographic data reveals characteristic bond parameters for the tetrahydrofuran ring system. The C-O bond length in the ring typically ranges from 1.42-1.45 Å, while the C-C bond lengths within the ring span 1.52-1.55 Å. The carbonyl C=O bond length measures approximately 1.23 Å, consistent with typical amide functionality. The N-C bond connecting the propyl chain to the carboxamide exhibits a length of approximately 1.33 Å [1].
The ¹H Nuclear Magnetic Resonance spectrum of N-Propyltetrahydrofuran-2-carboxamide exhibits a complex multipicity pattern characteristic of five-membered ring systems with pronounced non-first-order effects. Based on tetrahydrofuroic acid analysis, which serves as a structural analog, the following chemical shifts and coupling patterns can be established [5]:
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-2 (CHC=O) | 4.40 | m | - |
| H-3cis | 2.00 | m | ²J₃c,₃t = -12.65 |
| H-3trans | 2.27 | m | ³J₂,₃t = 8.42 |
| H-4cis | 1.93 | m | ²J₄c,₄t = -12.17 |
| H-4trans | 1.92 | m | ³J₃t,₄t = 8.29 |
| H-5cis | 3.96 | m | ²J₅c,₅t = -8.11 |
| H-5trans | 3.87 | m | ³J₄t,₅t = 7.29 |
| N-propyl CH₂ | 3.20-3.40 | m | - |
| Propyl CH₂ | 1.55-1.65 | m | - |
| Propyl CH₃ | 0.95 | t | ³J = 7.4 |
The tetrahydrofuran ring protons display characteristic patterns with geminal coupling constants ranging from -8 to -13 Hz and vicinal coupling constants from 6 to 8 Hz [5]. The complex multipicity arises from the non-symmetrical nature of the substituted ring system, which eliminates magnetic equivalence and creates a seven-spin system with extensive coupling networks.
The ¹³C Nuclear Magnetic Resonance spectrum provides definitive identification of carbon environments within the molecular framework. The carbonyl carbon resonates at approximately 173 ppm, characteristic of amide functionality [6]. The tetrahydrofuran ring carbons exhibit the following approximate chemical shifts:
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C=O | 173.1 | Amide carbonyl |
| C-2 | 76-78 | CHC=O |
| C-3 | 28-30 | Ring CH₂ |
| C-4 | 25-27 | Ring CH₂ |
| C-5 | 68-70 | OCH₂ |
| N-CH₂ | 40-42 | Propyl α-carbon |
| CH₂ | 20-22 | Propyl β-carbon |
| CH₃ | 11-12 | Propyl terminal carbon |
The ¹³C chemical shifts reflect the electronic environment modifications induced by the carboxamide substitution, with the C-2 carbon showing significant deshielding due to the electron-withdrawing carbonyl group [7].
Advanced two-dimensional Nuclear Magnetic Resonance techniques provide essential connectivity and spatial relationship information for complete structural elucidation [8] [9].
Correlation Spectroscopy (COSY)
The ¹H-¹H COSY experiment reveals scalar coupling relationships between adjacent protons, confirming the connectivity pattern within the tetrahydrofuran ring and propyl chain. Cross-peaks are observed between H-2 and H-3 protons, H-3 and H-4 protons, and H-4 and H-5 protons, establishing the ring connectivity [10].
Heteronuclear Single Quantum Coherence (HSQC)
The ¹H-¹³C HSQC experiment provides direct correlation between protons and their directly attached carbons, enabling unambiguous assignment of carbon signals to specific molecular positions [10]. This technique is particularly valuable for distinguishing between the various methylene carbons in the ring system.
Heteronuclear Multiple Bond Correlation (HMBC)
Long-range ¹H-¹³C correlations observed in HMBC experiments confirm the connectivity between the tetrahydrofuran ring and the carboxamide functionality. Cross-peaks between H-2 and the carbonyl carbon establish the attachment point of the amide group [10].
Infrared spectroscopic analysis of N-Propyltetrahydrofuran-2-carboxamide reveals characteristic vibrational modes that confirm the presence of key functional groups and provide insights into molecular conformation and intermolecular interactions.
The carboxamide functionality exhibits several diagnostic infrared absorptions [11] [12] [13]:
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch | 3350-3180 | medium-strong | Primary amide N-H |
| C=O stretch | 1670-1640 | strong | Amide I band |
| N-H bend | 1640-1550 | medium | Amide II band |
| C-N stretch | 1250-1000 | medium | Amide III region |
The amide carbonyl stretching frequency appears at approximately 1655 cm⁻¹, falling within the characteristic range for primary amides [12] [13]. The position of this band is influenced by hydrogen bonding interactions in the solid state, with potential intermolecular associations causing slight frequency shifts.
The five-membered ring system contributes several vibrational modes [14] [15]:
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| C-H stretch | 2980-2850 | Ring and alkyl CH |
| C-O stretch | 1150-1050 | Ring ether linkage |
| Ring breathing | 950-850 | Symmetric ring deformation |
| Ring puckering | 400-200 | Pseudorotational modes |
The far-infrared region (10-300 cm⁻¹) contains characteristic absorptions related to the pseudorotational dynamics of the tetrahydrofuran ring [14] [15]. These low-frequency modes provide evidence for the conformational flexibility of the five-membered ring system.
The N-propyl substituent contributes characteristic aliphatic vibrations:
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| C-H stretch | 2970-2850 | Alkyl CH₃, CH₂ |
| CH₃ deformation | 1450, 1375 | Symmetric and antisymmetric |
| CH₂ deformation | 1465 | Scissoring mode |
| C-C stretch | 1100-800 | Skeletal vibrations |
Mass spectrometric analysis of N-Propyltetrahydrofuran-2-carboxamide under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the decomposition processes [16] [17] [18].
The molecular ion [M]⁺- appears at m/z 157, corresponding to the molecular weight of C₈H₁₅NO₂. However, as commonly observed with amide compounds, the molecular ion may exhibit relatively low abundance due to facile fragmentation processes [17] [18]. The base peak typically corresponds to one of the major fragment ions resulting from characteristic cleavage patterns.
The fragmentation of N-Propyltetrahydrofuran-2-carboxamide follows several predictable pathways based on the stability of resulting ionic fragments [16] [19] [20]:
| Fragment Ion | m/z | Proposed Structure | Formation Mechanism |
|---|---|---|---|
| [M]⁺- | 157 | Molecular ion | Electron impact ionization |
| [M-NH₂]⁺ | 141 | Loss of amino group | α-Cleavage adjacent to carbonyl |
| [M-C₃H₇]⁺ | 114 | Loss of propyl radical | N-C bond cleavage |
| [M-C₃H₇NH₂]⁺ | 98 | Loss of propylamine | Amide bond cleavage |
| [C₄H₇O]⁺ | 71 | Tetrahydrofuran fragment | Ring retention with side chain loss |
| [CONH₂]⁺ | 44 | Carboxamide ion | Characteristic amide fragment |
The tetrahydrofuran ring system exhibits specific fragmentation patterns characteristic of five-membered oxygen heterocycles [16] [19]. The ring can undergo various cleavage modes:
The amide functionality demonstrates characteristic fragmentation behavior under electron ionization conditions [17] [18] [20]. The primary cleavage modes include:
The fragmentation pattern confirms the structural integrity of both the tetrahydrofuran ring system and the amide functionality, while providing diagnostic ions for compound identification. The relative abundances of fragment ions offer insights into the preferred fragmentation pathways and the stability of intermediate ionic species formed during the mass spectrometric analysis.